molecular formula C17H16N4O2 B2835339 4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 2380042-38-4

4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2835339
CAS No.: 2380042-38-4
M. Wt: 308.341
InChI Key: FSNXAKUFPSYWCT-UHFFFAOYSA-N
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Description

4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multi-step reactions. One common method includes the condensation of pyrido[2,3-d]pyrimidine derivatives with chromen-4-ol under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific protein kinases. It binds to the active site of these enzymes, preventing their normal function and thereby disrupting critical signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific structural features that confer high selectivity and potency as a kinase inhibitor. Its ability to interact with multiple targets within the cell makes it a versatile compound for therapeutic applications .

Properties

IUPAC Name

4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(7-9-23-14-6-2-1-5-13(14)17)10-19-16-12-4-3-8-18-15(12)20-11-21-16/h1-6,8,11,22H,7,9-10H2,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNXAKUFPSYWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC3=NC=NC4=C3C=CC=N4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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